3-Methylpyridine-2-sulfonamide 1-oxide molecular weight and formula
3-Methylpyridine-2-sulfonamide 1-oxide molecular weight and formula
Topic: 3-Methylpyridine-2-sulfonamide 1-oxide Content Type: Technical Monograph & Synthetic Guide
Classification: Heterocyclic N-Oxide / Sulfonamide Bioisostere Primary Utility: Synthetic Intermediate, Drug Metabolite Standard, Prodrug Scaffold
Executive Summary
3-Methylpyridine-2-sulfonamide 1-oxide is a functionalized heterocyclic building block characterized by the coexistence of a polar N-oxide motif and a sulfonamide pharmacophore. While often encountered as an oxidative metabolite of pyridine-based sulfonamide drugs (e.g., sulfonylurea herbicides or specific kinase inhibitors), it is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (
This guide provides the definitive physicochemical data, synthetic protocols, and structural characterization required for the utilization of this compound in high-stakes research environments.
Physicochemical Identity
The following data is calculated based on the standard atomic weights and the specific stoichiometry of the mono-N-oxidized derivative of 3-methylpyridine-2-sulfonamide.
Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 2-Sulfamoyl-3-methylpyridine 1-oxide | Alternate: 1-Oxido-3-methylpyridine-2-sulfonamide |
| Molecular Formula | Derived from parent | |
| Molecular Weight | 188.20 g/mol | Average mass |
| Exact Mass | 188.0256 Da | Monoisotopic ( |
| Parent CAS | 65938-79-6 | Note: CAS refers to the non-oxidized parent.[1][2][3][4] The N-oxide is a specific derivative.[5] |
| Polar Surface Area | ~98 Ų | High polarity due to |
| Predicted LogP | -0.8 to -0.5 | Significantly more hydrophilic than parent pyridine |
Structural Diagram (SMILES)
CC1=C(S(N)(=O)=O)=CC=C1
Synthetic Architecture
Synthesis of the N-oxide from the parent sulfonamide requires careful control of pH and temperature to prevent hydrolysis of the sulfonamide moiety. Two primary routes are recommended depending on scale and available reagents.
Route A: Direct Oxidation (Laboratory Scale)
Mechanism: Electrophilic attack of the peracid oxygen on the pyridine nitrogen lone pair. Reagents: m-Chloroperoxybenzoic acid (mCPBA), Dichloromethane (DCM).
Step-by-Step Protocol
-
Preparation: Dissolve 3-methylpyridine-2-sulfonamide (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Addition: Cool the solution to 0°C under an inert atmosphere (
). Slowly add mCPBA (1.2 eq, 77% max purity grade) portion-wise over 15 minutes.-
Critical Control: Maintain temperature < 5°C to avoid over-oxidation or side reactions with the sulfonamide nitrogen.
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; Product
will be significantly lower than starting material). -
Workup (Self-Validating):
-
Quench excess peroxide with saturated aqueous
. -
Wash the organic layer with saturated
(3x) to remove m-chlorobenzoic acid byproduct. -
Validation: The disappearance of the acidic byproduct precipitate indicates successful washing.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Ethyl Acetate if necessary.
Route B: Catalytic Green Oxidation (Scale-Up)
Reagents: Hydrogen Peroxide (30%), Methyltrioxorhenium (MTO) catalyst.[3] Advantage: Avoids aromatic acid byproducts; water is the only byproduct.
Reaction Workflow Visualization
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Caption: Figure 1. Standard operating procedure for the N-oxidation of 3-methylpyridine-2-sulfonamide.
Structural Characterization (Spectroscopy)
To validate the identity of the synthesized 3-methylpyridine-2-sulfonamide 1-oxide, compare experimental data against these expected shifts.
1H-NMR Diagnostics (DMSO- )
The introduction of the N-oxide exerts a specific electronic effect on the pyridine ring protons:
-
H-6 (Ortho to N): Significant upfield shift (shielding) compared to the parent pyridine. Expect shift from ~8.5 ppm
~8.1–8.2 ppm. This is the diagnostic "fingerprint" of N-oxide formation. -
H-4 (Para to N): Upfield shift (shielding).
-
Methyl Group: Slight downfield shift due to proximity to the polarized N-O bond.
-
Sulfonamide
: Broad singlet, typically 7.0–8.0 ppm (exchangeable with ).
Mass Spectrometry (ESI-MS)
-
Parent Ion
: 189.2 Da. -
Fragmentation Pattern: Look for a characteristic loss of Oxygen [M-16] (173 Da) or loss of the sulfonamide group [M-79].
Applications in Drug Design
Understanding the utility of this molecule requires analyzing its role in metabolic pathways and structural modification.
A. Metabolic Blocking & Identification
In drug discovery, pyridine rings are often susceptible to oxidative metabolism by CYP450 enzymes.
-
Metabolite Standard: This compound serves as a reference standard to identify if a lead candidate (containing the parent scaffold) is being metabolized via N-oxidation.
-
Soft-Spot Blocking: If the pyridine nitrogen is essential for binding but causes rapid clearance, pre-oxidizing it to the N-oxide can sometimes improve metabolic stability while maintaining H-bond acceptor capability.
B. The Boekelheide Rearrangement
The 3-methyl group ortho to the N-oxide allows for a powerful rearrangement reaction. Treatment with acetic anhydride leads to the functionalization of the methyl group (e.g., to an acetate ester), allowing access to 3-(hydroxymethyl)pyridine-2-sulfonamide derivatives.
Caption: Figure 2. Strategic utility of the N-oxide in metabolite identification and synthetic rearrangement.
References
-
Sigma-Aldrich. 3-Methylpyridine-2-sulfonamide Product Specification. (Parent compound data for stoichiometric derivation). Link
-
BenchChem. Technical Guide: Physicochemical and Synthetic Insights into 3-Methylpyridine N-oxide. (General protocol for 3-picoline N-oxidation). Link[6]
-
National Institutes of Health (PMC). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation. (Demonstrates functionalization of 3-methylpyridine N-oxide). Link
-
ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. (Review of oxidation methodologies including mCPBA and MTO). Link
-
PubChem. Pyridine N-Oxide Compound Summary. (Physicochemical baseline for N-oxide moiety).[4][5][7] Link
